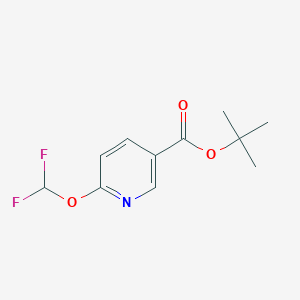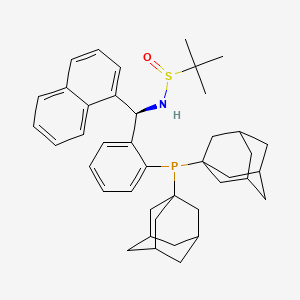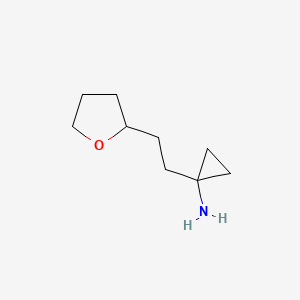![molecular formula C12H21NO B13649513 {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{9-Cyclopropyl-9-azabicyclo[331]nonan-3-yl}methanol is a chemical compound with the molecular formula C12H21NO It is a member of the azabicyclo nonane family, characterized by a bicyclic structure containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable bicyclic ketone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and N-substituted derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs .
- 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one .
Uniqueness
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol |
InChI |
InChI=1S/C12H21NO/c14-8-9-6-11-2-1-3-12(7-9)13(11)10-4-5-10/h9-12,14H,1-8H2 |
Clave InChI |
MRJVPRFJHMDYJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC(C1)N2C3CC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)
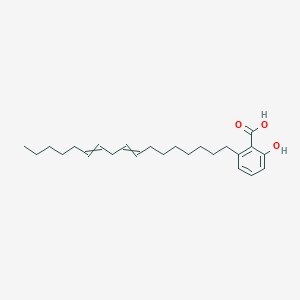


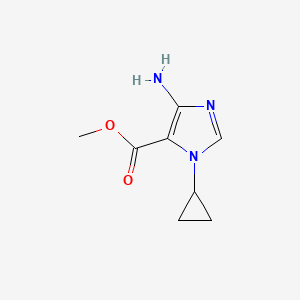
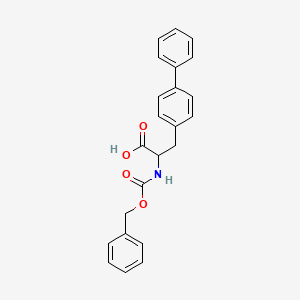
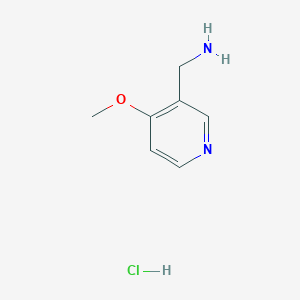
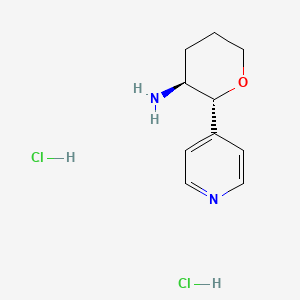
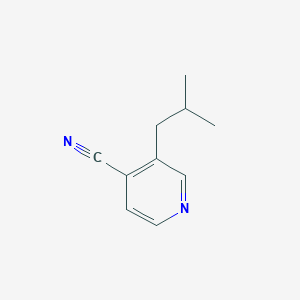

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
